molecular formula CH2ISi B14712364 Silane, (iodomethyl)- CAS No. 7570-22-1

Silane, (iodomethyl)-

Cat. No.: B14712364
CAS No.: 7570-22-1
M. Wt: 169.016 g/mol
InChI Key: DJTDWCCSKLQCFH-UHFFFAOYSA-N
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Description

Silane, (iodomethyl)-, also known as (iodomethyl)trimethylsilane, is an organosilicon compound with the chemical formula C4H11ISi It is a colorless liquid that is used as a reagent in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (iodomethyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:

(CH3)3SiCl+CH3I+NaH(CH3)3SiCH2I+NaCl+H2(CH_3)_3SiCl + CH_3I + NaH \rightarrow (CH_3)_3SiCH_2I + NaCl + H_2 (CH3​)3​SiCl+CH3​I+NaH→(CH3​)3​SiCH2​I+NaCl+H2​

Industrial Production Methods

Industrial production of (iodomethyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

    Deprotection Reactions: It is used to cleave protecting groups such as ethers, esters, and carbamates.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in reduction reactions involving (iodomethyl)trimethylsilane.

    Deprotection: The compound is often used in the presence of Lewis acids or bases to facilitate the cleavage of protecting groups.

Major Products

The major products formed from reactions involving (iodomethyl)trimethylsilane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted silanes, while reduction reactions can produce silanes with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, (iodomethyl)trimethylsilane is used as a reagent for the introduction of the trimethylsilyl group into organic molecules. This modification can enhance the stability and reactivity of the molecules, making them suitable for further chemical transformations.

Biology and Medicine

In biological and medical research, (iodomethyl)trimethylsilane is used in the synthesis of bioactive compounds and pharmaceuticals. Its ability to introduce the trimethylsilyl group can improve the pharmacokinetic properties of drugs, such as their solubility and metabolic stability.

Industry

In the industrial sector, (iodomethyl)trimethylsilane is used in the production of specialty chemicals and materials. It is employed in the synthesis of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials in composites and coatings.

Mechanism of Action

The mechanism of action of (iodomethyl)trimethylsilane involves the formation of a silicon-carbon bond through nucleophilic substitution or addition reactions. The trimethylsilyl group can stabilize reaction intermediates and transition states, facilitating various chemical transformations. The compound can also act as a Lewis acid, coordinating with electron-rich species to promote reactions.

Comparison with Similar Compounds

Similar Compounds

    Chlorotrimethylsilane: Similar to (iodomethyl)trimethylsilane but with a chlorine atom instead of iodine. It is used in similar applications but has different reactivity due to the difference in halogen atoms.

    Bromotrimethylsilane: Contains a bromine atom instead of iodine. It is also used in organic synthesis but has different reactivity and selectivity.

    Trimethylsilyl Chloride:

Uniqueness

(Iodomethyl)trimethylsilane is unique due to the presence of the iodine atom, which makes it a more reactive and versatile reagent compared to its chloro- and bromo- counterparts. The iodine atom can be easily displaced by nucleophiles, making it suitable for a wide range of chemical transformations.

Properties

CAS No.

7570-22-1

Molecular Formula

CH2ISi

Molecular Weight

169.016 g/mol

InChI

InChI=1S/CH2ISi/c2-1-3/h1H2

InChI Key

DJTDWCCSKLQCFH-UHFFFAOYSA-N

Canonical SMILES

C([Si])I

Origin of Product

United States

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